![molecular formula C13H14N2O5S2 B6521097 N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide CAS No. 896320-47-1](/img/structure/B6521097.png)

N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

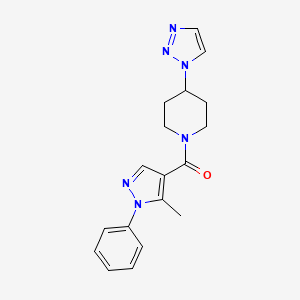

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound but contains a sulfur atom instead of an oxygen . Ethanediamide, also known as oxalamide, is an organic compound containing two amide groups . The compound you mentioned seems to be a complex one that contains these structures.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of furan, thiophene, and ethanediamide moieties. Furan and thiophene are aromatic rings, which means they have a cyclic, planar structure with pi electrons delocalized across the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furan compounds are typically colorless liquids with a strong odor .Aplicaciones Científicas De Investigación

FTSEA has been studied for its potential applications in scientific research. One potential application is as a fluorescent probe for the detection of metal ions. FTSEA can be used to detect metal ions such as copper, zinc, and iron, and can be used to study the interactions between metal ions and proteins. FTSEA can also be used as a fluorescent dye for imaging and tracking of cells in vitro and in vivo. Additionally, FTSEA has been studied for its potential applications in drug delivery, as it has been shown to be able to bind to cell membranes and deliver drugs to cells.

Mecanismo De Acción

Target of Action

Compounds containing furan and thiophene moieties are often involved in transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways due to the formation of new carbon–carbon bonds .

Result of Action

The formation of new carbon–carbon bonds through sm cross-coupling reactions can lead to the creation of new organic compounds with potential biological activity .

Action Environment

Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they may be influenced by various environmental factors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using FTSEA in lab experiments include its ability to bind to cell membranes and deliver drugs to cells, and its ability to be used as a fluorescent probe for the detection of metal ions. Additionally, FTSEA has been shown to interact with proteins, allowing it to be used to study the interactions between metal ions and proteins. The limitations of using FTSEA in lab experiments include its relatively short half-life, which limits its usefulness for long-term experiments. Additionally, the mechanism of action of FTSEA is not yet fully understood, which limits its usefulness for certain experiments.

Direcciones Futuras

The potential future directions for research on FTSEA include further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in drug delivery and imaging and tracking of cells. Furthermore, research could be done on the development of new methods to synthesize FTSEA, as well as methods to increase its half-life. Finally, research could be done on the development of new fluorescent probes that are based on the structure of FTSEA.

Métodos De Síntesis

FTSEA can be synthesized in a two-step process. The first step is to prepare the furan and thiophene ring, which can be done using a Suzuki–Miyaura cross-coupling reaction. This reaction involves the reaction of a boronic acid with a halide, such as bromide, in the presence of a palladium catalyst. The second step is to attach the methylethanediamide group to the nitrogen atom of the furan and thiophene ring. This can be done using a nucleophilic substitution reaction, which involves the reaction of an amine with an alkyl halide in the presence of a base.

Propiedades

IUPAC Name |

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c1-14-12(16)13(17)15-8-10(9-4-2-6-20-9)22(18,19)11-5-3-7-21-11/h2-7,10H,8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPWOXISMLRBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521021.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B6521035.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6521039.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6521045.png)

![3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B6521046.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)

![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)

![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6521068.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6521071.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)

![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)

![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)